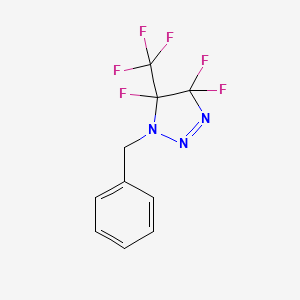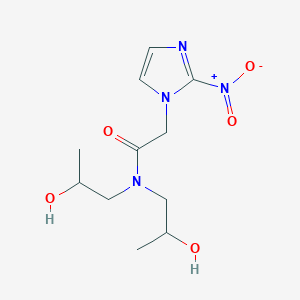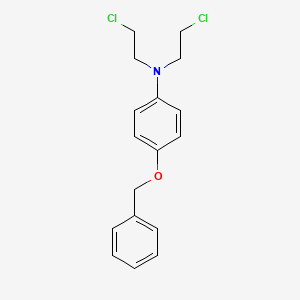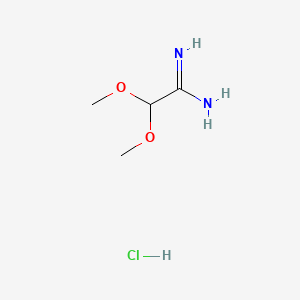
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole typically involves multi-step reactions. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is efficient and scalable, providing moderate to good yields . Industrial production methods may involve solvent-free conditions to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include trifluoroacetimidoyl chlorides and hydrazine hydrate, and the major products formed depend on the specific reaction conditions.
Scientific Research Applications
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-Benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole can be compared with other fluorinated triazoles, such as:
3-Trifluoromethyl-1,2,4-triazoles: Known for their pharmaceutical applications.
5-Trifluoromethyl-1,2,4-triazoles: Used in agrochemicals and materials science
Properties
CAS No. |
5321-06-2 |
|---|---|
Molecular Formula |
C10H7F6N3 |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
1-benzyl-4,4,5-trifluoro-5-(trifluoromethyl)triazole |
InChI |
InChI=1S/C10H7F6N3/c11-8(9(12,13)14)10(15,16)17-18-19(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
AVIZTNIFRKIGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(N=N2)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)




![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
